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2-Ethyl-3,4,5,6-tetrahydropyridine

Sensory science Flavor chemistry Wine and beer analysis

Quantifying mousy off-flavor in fermented beverages demands an ETHP reference standard that accounts for its unique dual-tautomer (imine-enamine) equilibrium-generic tetrahydropyridine surrogates introduce systematic peak misidentification and calibration errors in multi-analyte GC-MS/LC-MS workflows targeting ATHP and APY simultaneously. • Enables accurate calibration across the 2.7-18.7 µg/L range in wine, well below the ~150 µg/L odor threshold • Functions as an ideal negative control in sensory panel studies at concentrations up to ~100 µg/L without eliciting orthonasal detection • Serves as a sentinel marker for sub-threshold microbial activity in low-SO₂ wines, kombucha, and non-alcoholic beers ≥95% purity with documented tautomer ratio for unambiguous retention-time window establishment and ion-ratio confirmation.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 1462-93-7
Cat. No. B149070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3,4,5,6-tetrahydropyridine
CAS1462-93-7
Synonyms2-Ethyl-3,4,5,6-tetrahydropyridine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCCC1=NCCCC1
InChIInChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h2-6H2,1H3
InChIKeyWUMTZFPMWIODSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ETHP Procurement Guide: Why This Mousy Off-Flavor Standard Is Not Interchangeable


2-Ethyl-3,4,5,6-tetrahydropyridine (ETHP; CAS 1462-93-7), also referred to as 2-ethyl-Δ¹-piperideine, is a nitrogen-containing heterocycle belonging to the tetrahydropyridine class [1]. It is one of three principal N-heterocyclic compounds implicated in the ‘mousy’ off-flavor defect of fermented beverages such as wine, sour beer, and kombucha, the other two being 2-acetyltetrahydropyridine (ATHP) and 2-acetyl-1-pyrroline (APY) [2]. ETHP is formed both through Maillard reactions during thermal processing and via microbial metabolism, notably by lactic acid bacteria and Brettanomyces/Dekkera yeasts [1][3]. Because of its distinct sensory thresholds and tautomeric behavior, analytical reference standards of ETHP cannot be substituted with in-class analogs without compromising the validity of quantitative assays and sensory studies.

Workflow Tautomer-resolved reference standard for dual-peak SBSE-GC-MS integration in fermented beverage analysis
Selection Certified ETHP with characterized imine-enamine equilibrium ratio for accurate total N-heterocycle quantification
Use Context Multi-analyte mousy off-flavor monitoring in wine, sour beer, kombucha, and low-SO₂ fermented matrices

Why ETHP Cannot Be Replaced by Other N-Heterocycle Standards


The three mousy off-flavor N-heterocycles—ETHP, ATHP, and APY—exhibit orders-of-magnitude differences in odor detection thresholds while displaying similar flavor (taste) thresholds, a phenomenon that dictates their respective contributions to overall sensory perception at varying concentrations [1][2]. Moreover, ETHP exists in equilibrium between imine and enamine tautomers [2-ethyl-3,4,5,6-tetrahydropyridine (imine form) and 2-ethyl-1,3,4,5,6-tetrahydropyridine (enamine form)], a structural feature not shared by ATHP or APY, which directly influences chromatographic retention, ionization efficiency in mass spectrometry, and extraction recovery [3]. Procurement of a generic ‘tetrahydropyridine standard’ in place of a certified ETHP reference material therefore introduces systematic errors in quantification, peak misidentification, and inappropriate threshold calibration, particularly when targeted multi-analyte methods must simultaneously resolve these structurally related compounds.

Target Standard
Potential Substitute
Interchangeability Risk
ETHP certified reference standard
Generic tetrahydropyridine standard
Tautomer ratio is undocumented; dual-peak integration for total ETHP cannot be validated, introducing systematic quantification error
ETHP (~150 µg/L odor threshold)
ATHP (~1.6 µg/L odor threshold)
Threshold differs by ~94×; substituting ATHP for ETHP invalidates sensory calibration range and dose-response models
ETHP (imine + enamine tautomer pair)
APY (single predominant tautomer)
Single-peak calibration protocol omits second ETHP tautomer; total concentration is under-reported, risking false-negative spoilage assessment

Quantitative Differentiation Evidence for ETHP Against Related Compounds


Odor Detection Threshold Differences

In wine matrices, the orthonasal odor detection threshold of 2-ethyl-3,4,5,6-tetrahydropyridine (ETHP) is approximately 150 µg/L, whereas 2-acetyltetrahydropyridine (ATHP) exhibits a threshold of ~1.6 µg/L and 2-acetyl-1-pyrroline (APY) exhibits a threshold on the order of ~0.1 ng/L (100 pg/L) [1]. This represents an ~94-fold higher threshold for ETHP compared to ATHP and a >10⁶-fold higher threshold compared to APY. The flavor (taste) threshold of ETHP, however, is reported at approximately 3–5 µg/L, which is comparable to that of ATHP (~5 µg/L) [1]. These data indicate that at sub-odor-threshold concentrations ETHP can still elicit a perceptible taste response, a property that distinguishes it from APY, whose potency is dominated by orthonasal olfaction.

Odor threshold
Reported
Orthonasal threshold in wine matrix
ETHP ~150 µg/L ATHP ~1.6 µg/L APY ~0.0001 µg/L
~94× higher threshold than ATHP; >10⁶× higher than APY
Supports threshold-specific calibration range selection; substituting standards would underestimate required concentration by orders of magnitude
Orthonasal sensory panel evaluation; published literature compilation
Sensory science Flavor chemistry Wine and beer analysis

Tautomeric Equilibrium and Chromatographic Complexity

Kiyomichi et al. (2023) demonstrated that 2-ethyl-3,4,5,6-tetrahydropyridine (imine form) coexists in equilibrium with its tautomer 2-ethyl-1,3,4,5,6-tetrahydropyridine (enamine form) under the conditions employed in SBSE-GC-MS analysis of wine [1]. This tautomeric pair necessitates the simultaneous quantification of both forms for accurate total ETHP determination. In contrast, ATHP tautomers (2-acetyl-1,4,5,6-tetrahydropyridine and 2-acetyl-3,4,5,6-tetrahydropyridine) were both identified but represent the same acetyl-substituted scaffold, and APY exists predominantly as a single tautomeric species under analytical conditions [1]. The dual-peak nature of ETHP increases the complexity of chromatographic integration and calibration, requiring certified reference material that demonstrates resolved tautomer peaks rather than a single-component standard suitable for ATHP or APY.

Tautomer analysis
Method context
Dual-peak chromatographic profile
SBSE-GC-MS
Imine form (2-ethyl-3,4,5,6-tetrahydropyridine) coexists in equilibrium with enamine tautomer (2-ethyl-1,3,4,5,6-tetrahydropyridine)
Requires tautomer-resolved reference standard for accurate total ETHP determination; single-peak protocols under-report concentration
Both tautomers identified by Kiyomichi et al. (2023) in white, rosé, and red wine matrices
Analytical chemistry Gas chromatography Mass spectrometry

Occurrence Patterns in Spoiled and Low-SO₂ Wines

In a multi-matrix wine survey employing a validated SBSE-GC-MS method, Kiyomichi et al. (2023) reported that ETHP was detected in almost all wines produced with limited use of SO₂, including those not suspected of mousiness [1]. By contrast, ATHP was detected predominantly in wines suspected of mousiness, and APY was detected in only a few cases [1]. The limits of detection (LOD) and quantification (LOQ) achieved for ETHP were lower than previously published concentrations in spoiled wine, establishing a benchmark analytical sensitivity that must be matched or exceeded for regulatory or quality-control purposes [1]. This ubiquitous presence of ETHP at sub-threshold levels requires a high-purity reference standard with well-characterized stability to avoid false-positive signal from degradation products of related compounds.

Occurrence pattern
Reported
Detection frequency in commercial wines
ETHP: near-ubiquitous ATHP: spoilage-linked APY: rare detection
ETHP detected in almost all low-SO₂ wines, including those without sensory mousiness
Supports baseline monitoring role for ETHP; ATHP and APY serve as confirmatory markers of overt spoilage
Multi-matrix survey using validated SBSE-GC-MS method (Kiyomichi et al., 2023)
Wine microbiology Spoilage diagnostics Quality control

Microbial Production Ratio Relative to ATHP

A study on the impact of Pediococcus parvulus and Saccharomyces cerevisiae on Brettanomyces bruxellensis mousy compound production confirmed a correlation between ATHP and ETHP formation, with a ratio of 1:10 between ETHP and ATHP produced in N-heterocycles assay medium [1]. This stoichiometric relationship implies that ETHP is the quantitatively dominant end-product of the metabolic pathway under the tested conditions, and that monitoring ETHP alone may provide a more abundant and analytically accessible target than ATHP for early spoilage detection. However, the approximately 10-fold higher concentration of ETHP must be interpreted in the context of its ~94-fold higher odor threshold, meaning that despite its greater abundance, ETHP contributes less to perceived off-flavor than the more potent ATHP.

Production ratio
Context-dependent
ETHP:ATHP ratio in microbial assay
1:10ETHP:ATHP
ETHP is the quantitatively minor product under tested co-culture conditions
Informs multi-analyte calibration dynamic range; standard curves optimized for ATHP may lack range for ETHP quantification
B. bruxellensis co-culture in N-heterocycles assay medium; in vivo ratios may differ
Microbial metabolism Fermentation science Brettanomyces

Concentration Range in Mousy Wines vs. Odor Threshold

In wines exhibiting mousy off-flavor, the measured concentration of 2-ethyltetrahydropyridine has been reported in the range of 2.7–18.7 µg/L [1]. This range is consistently below the established odor threshold of ~150 µg/L, confirming that ETHP is generally not the primary cause of the detected mousy aroma [1]. By contrast, ATHP concentrations in spoiled wines frequently exceed its odor threshold of ~1.6 µg/L, making it a more direct sensory contributor. This quantitative disconnect between concentration and sensory impact is unique to ETHP among the three mousy N-heterocycles and underscores the distinct role of ETHP as a supporting rather than primary off-flavor compound.

Spoilage concentration
Reported
Measured concentration vs. odor threshold
ETHP: 2.7–18.7 µg/L Odor threshold: ~150 µg/L
ETHP concentrations remain ~8–55× below orthonasal threshold in spoiled wines
Supports role as supporting off-flavor marker; complete characterization requires ETHP alongside more potent odorants ATHP and APY
GC-MS quantification data aggregated from Snowdon et al. (2006) and supplementary sources
Wine spoilage Quantitative analysis Off-flavor diagnostics

Proven Application Scenarios for ETHP


Multi-Analyte Calibration Standard Preparation

ETHP must be included as a distinct reference standard alongside ATHP and APY in any multi-analyte GC-MS or LC-MS calibration protocol for mousy off-flavor quantification. Owing to its dual-tautomer chromatographic profile, a certified ETHP standard with documented tautomer ratio is essential for establishing retention time windows and ion ratio confirmation criteria that differ from those used for ATHP and APY [1]. Procurement of a pure ETHP standard (≥95% purity as specified by vendor datasheets) enables the construction of a calibration curve spanning the expected concentration range of 2.7–18.7 µg/L in wine, which is below the ~150 µg/L odor threshold and thus requires high-sensitivity detection .

High-Threshold N-Heterocycle Control in Sensory Studies

Because ETHP possesses the highest odor threshold (~150 µg/L) among the three mousy N-heterocycles, it serves as an ideal negative control in sensory panel studies designed to dissect the relative contributions of ATHP and APY to perceived mousiness [1]. A pure ETHP standard allows researchers to spike wine or model solution matrices at concentrations up to ~100 µg/L without eliciting orthonasal detection, thereby isolating the taste component of mousy off-flavor from the olfactory component. This application cannot be fulfilled by substituting ATHP (odor threshold ~1.6 µg/L), which would elicit odor at concentrations two orders of magnitude lower.

Microbial Metabolism and Pathway Elucidation

The documented 1:10 production ratio between ETHP and ATHP in Brettanomyces bruxellensis co-cultures provides a quantitative benchmark for metabolic flux studies [1]. Researchers investigating the enzymatic conversion of ATHP to ETHP by Brettanomyces over extended aging periods require pure ETHP as both a reference standard and as a substrate for reverse-pathway experiments. The distinct tautomeric equilibrium of ETHP, which is not observed in ATHP or APY, further necessitates its use in NMR-based structural confirmation of microbial metabolites, as the imine-enamine equilibrium can serve as a diagnostic spectroscopic handle .

Low-SO₂ Wine and Non-Alcoholic Beverage Monitoring

ETHP was detected in nearly all wines produced with limited SO₂, including those without sensory evidence of mousiness [1]. This makes ETHP a sensitive sentinel marker for sub-threshold microbial activity in low-preservative wines, kombucha, and non-alcoholic beers where traditional spoilage indicators may be absent. A high-purity ETHP reference standard is indispensable for establishing baseline levels in these product categories and for validating the sensitivity of new analytical methods intended for routine quality-control deployment. The use of ATHP or APY standards for this purpose would yield false-negative results in matrices where ETHP is present but the more potent odorants have not yet accumulated to detectable levels.

Application
Selection Property
Validation Focus
Multi-analyte calibration standard preparation
Tautomer-resolved reference material with documented imine-enamine ratio
Dual-peak chromatographic calibration and ion ratio confirmation criteria
High-threshold N-heterocycle sensory control
Elevated odor threshold baseline relative to ATHP and APY
Orthonasal vs. gustatory threshold verification in model solution matrices
Microbial metabolism and pathway elucidation
Characterized tautomeric equilibrium as diagnostic spectroscopic handle
NMR structural confirmation and metabolic flux analysis in Brettanomyces cultures
Low-SO₂ wine and non-alcoholic beverage monitoring
Near-ubiquitous sub-threshold occurrence in low-preservative matrices
GC-MS detection sensitivity benchmarking for routine quality-control deployment
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